5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde
Description
5-Fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde (hereafter referred to as Compound A) is a fluorinated pyrazole derivative featuring a formyl group at position 4 and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protective group at the pyrazole nitrogen (position 1). The SEM group is widely employed in organic synthesis to shield reactive heteroatoms during multi-step reactions, offering stability under acidic and basic conditions while remaining cleavable via fluoride ions . The fluorine atom at position 5 enhances the compound’s electron-withdrawing properties, influencing its reactivity and intermolecular interactions.
Compound A is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its aldehyde group enables diverse functionalization, such as condensations or nucleophilic additions, while the SEM group prevents undesired side reactions at the pyrazole nitrogen. Crystallographic studies using programs like SHELX and Mercury have elucidated its molecular conformation and packing behavior, revealing planar pyrazole rings and SEM-induced steric effects .
Properties
Molecular Formula |
C10H17FN2O2Si |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
5-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17FN2O2Si/c1-16(2,3)5-4-15-8-13-10(11)9(7-14)6-12-13/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
IGBFAEFXNFERIB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(C=N1)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
Oxidation: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid.
Reduction: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to act as an effective inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A , we compare it to three analogs (Table 1) with variations in substituents and protective groups. Key comparisons focus on electronic effects, steric hindrance, and crystallographic behavior.
Table 1: Structural and Functional Comparison of Compound A and Analogs
Substituent Effects: Fluorine vs. Chlorine
Replacing fluorine with chlorine (5-chloro-1-SEM-1H-pyrazole-4-carbaldehyde ) reduces melting points (98–100°C vs. 112–114°C) due to weaker intermolecular halogen bonding. Chlorine’s larger atomic radius and lower electronegativity diminish dipole-dipole interactions, reflected in the lower solubility in dichloromethane (DCM). Crystallographic data (space group P1̄) indicate less ordered packing compared to Compound A (P2₁/c), attributed to reduced directional interactions .
Protective Group Influence: SEM vs. TBDMS
Switching SEM to tert-butyldimethylsilyl (TBDMS) (5-fluoro-1-TBDMS-1H-pyrazole-4-carbaldehyde ) increases steric bulk, lowering solubility in DCM. However, the TBDMS group enhances thermal stability (mp 105–107°C) due to stronger Si–O bonds. Crystallographic analysis (C2/c) reveals distorted pyrazole ring conformations, contrasting with Compound A ’s planar geometry .
Reactivity: Protected vs. Unprotected Pyrazole
The unprotected analog (5-fluoro-1H-pyrazole-4-carbaldehyde ) exhibits very high aldehyde reactivity but poor stability, as the free NH group participates in side reactions (e.g., dimerization). Its higher solubility and lower melting point (86–88°C) reflect weaker crystal packing (space group P2₁2₁2₁) .
Key Research Findings
Electronic Effects : Fluorine’s electron-withdrawing nature in Compound A accelerates aldehyde reactivity in nucleophilic additions compared to chlorine-substituted analogs .
SEM Advantages : The SEM group balances stability and cleavability, enabling efficient use in Suzuki-Miyaura couplings without deprotection .
Crystallographic Trends : Mercury CSD analyses highlight that SEM-containing compounds exhibit tighter packing due to van der Waals interactions from trimethylsilyl moieties, whereas unprotected analogs show voids .
Biological Activity
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H18F N2 O2 Si
- Molar Mass : 250.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focusing on related pyrazole compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results showed that certain pyrazoles could enhance the cytotoxic effects of doxorubicin, suggesting a potential for combination therapy in treating resistant cancer types .
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| Pyrazole A | MCF-7 | 10 | Yes |
| Pyrazole B | MDA-MB-231 | 5 | Yes |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of pyrazoles. A series of synthesized pyrazole carboxamide derivatives were evaluated for their antifungal properties against several phytopathogenic fungi. Some derivatives exhibited significant antifungal activity, with EC50 values comparable to commercial fungicides . The potential application in agricultural settings highlights the versatility of pyrazole derivatives.
The mechanism by which pyrazoles exert their biological effects is multifaceted. Studies suggest that they may interact with various molecular targets, including enzymes involved in cell proliferation and survival pathways. For instance, certain pyrazoles have been shown to inhibit kinases associated with cancer progression .
Study 1: Anticancer Efficacy
A specific case study investigated the effects of a closely related pyrazole on L1210 mouse leukemia cells. The compound exhibited potent inhibition with an IC50 in the nanomolar range, indicating strong anticancer potential .
Study 2: Antifungal Activity
In another study, a series of pyrazole derivatives were tested against fungal pathogens such as Alternaria porri and Rhizoctonia solani. One derivative showed an EC50 value of 0.37 µg/mL against R. solani, outperforming traditional fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
